Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate
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Overview
Description
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester and a hydroxy-dimethylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate typically involves the esterification of 4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-2,2-dimethylpropyl)benzoate.
Reduction: Formation of 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol.
Substitution: Formation of substituted benzoates such as 4-bromo- or 4-nitrobenzoate derivatives.
Scientific Research Applications
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxy-dimethylpropyl substituent, resulting in different chemical and biological properties.
Methyl 4-(1-oxo-2,2-dimethylpropyl)benzoate: An oxidized derivative with different reactivity and applications.
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol: A reduced form with distinct chemical behavior.
Uniqueness
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is unique due to the presence of both a hydroxy-dimethylpropyl group and a benzoate ester. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Properties
CAS No. |
919792-56-6 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)11(14)9-5-7-10(8-6-9)12(15)16-4/h5-8,11,14H,1-4H3 |
InChI Key |
MLEBDARPJXUHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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